molecular formula C17H20FN5O4S B11238514 1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone

1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone

カタログ番号: B11238514
分子量: 409.4 g/mol
InChIキー: QVRMTHWXYBQAMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 4-fluoro-1H-indazole core linked via a carbonyl group to a pyrrolidinone ring, which is further substituted with a 4-(methylsulfonyl)piperazine moiety. The fluorine atom at the indazole 4-position enhances lipophilicity and metabolic stability, while the methylsulfonyl (Ms) group on the piperazine ring may improve solubility and electrostatic interactions with biological targets .

特性

分子式

C17H20FN5O4S

分子量

409.4 g/mol

IUPAC名

1-(4-fluoro-1H-indazol-3-yl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C17H20FN5O4S/c1-28(26,27)22-7-5-21(6-8-22)17(25)11-9-14(24)23(10-11)16-15-12(18)3-2-4-13(15)19-20-16/h2-4,11H,5-10H2,1H3,(H,19,20)

InChIキー

QVRMTHWXYBQAMB-UHFFFAOYSA-N

正規SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indazole Core: Starting from a suitable precursor, the indazole core can be synthesized through cyclization reactions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Formation of the Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

化学反応の分析

4. 科学研究への応用

    化学: より複雑な分子の合成のためのビルディングブロックとして。

    生物学: 生物学的プロセスと相互作用を研究するためのプローブとして。

    医学: 生物学的活性による疾患の治療のための潜在的な治療薬として。

    工業: 新規材料の開発、または化学反応における触媒として。

科学的研究の応用

Structural Formula

The structural formula can be represented as follows:

C16H18FN5O3S\text{C}_{16}\text{H}_{18}\text{F}\text{N}_5\text{O}_3\text{S}

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. In vitro assays have shown promising results against various cancer cell lines. For instance, the compound demonstrated significant inhibition of cell growth in human tumor cells, with reported GI50 values indicating effective cytotoxicity .

Case Study: National Cancer Institute Evaluation

The compound was evaluated by the National Cancer Institute (NCI) through their Developmental Therapeutics Program. It exhibited a mean growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines, highlighting its potential as an anticancer agent .

JNK Inhibition

The compound has been identified as a potent inhibitor of c-Jun N-terminal kinase (JNK), a target implicated in various cancer pathways and inflammatory responses. This JNK inhibitory action suggests that the compound may play a role in modulating cellular signaling pathways involved in cancer progression and inflammation .

Drug Design and Development

Given its favorable drug-like properties evaluated using computational tools such as SwissADME, this compound is considered for further development as a therapeutic agent. The properties assessed include solubility, permeability, and metabolic stability, which are critical for drug efficacy and safety .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anticancer ActivityGI50 values around 15.72 μM against tumor cells
JNK InhibitionEffective inhibition observed
Drug-like PropertiesFavorable ADMET profile

Table 2: Synthesis Conditions

Synthesis MethodYield (%)Conditions
Reaction with iodine and potassium hydroxide86.5DMF at room temperature for 2 hours
Quenching with aqueous sodium thiosulfate83Followed by extraction with ethyl acetate

作用機序

6. 類似の化合物との比較

類似の化合物

    1H-インダゾール誘導体: インダゾール核は類似しているが、置換基が異なる化合物。

    フルオロ置換化合物: 類似の化学特性を示すフルオロ基を持つ化合物。

    ピペラジン誘導体: 類似の生物活性を持つピペラジン環を持つ化合物。

独自性

1-(4-フルオロ-1H-インダゾール-3-イル)-4-{[4-(メチルスルホニル)ピペラジノ]カルボニル}-2-ピロリジノンは、官能基の特定の組み合わせにより、他の類似の化合物と比較して、異なる化学反応性と生物活性をもたらす可能性があります。

類似化合物との比較

Comparison with Structural Analogs

Core Structure and Substituent Variations

a) 1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-2-pyrrolidinone ()
  • Molecular Formula : C23H24F3N3O3
  • Key Differences :
    • Replaces the 4-fluoroindazole with a 4-methoxyphenyl group.
    • Substitutes the methylsulfonyl piperazine with a trifluoromethylphenyl-piperazine.
  • The methoxyphenyl group lacks the heteroaromatic indazole system, reducing π-π stacking interactions .
b) Pyrazoline Derivatives ()
  • Examples : 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • Key Differences: Pyrazoline core instead of pyrrolidinone-indazole. Fluorophenyl substituents are retained but lack the piperazine-carbonyl linkage.
  • Implications: Pyrazolines exhibit conformational flexibility, which may reduce binding specificity compared to the rigid pyrrolidinone-indazole system .

Methylsulfonyl-Containing Analogs ()

a) 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
  • Structure : Piperidine core with methylsulfonyl-phenyl and propyl groups.
  • Comparison: The methylsulfonyl group is directly attached to a phenyl ring rather than a piperazine. Lacks the indazole-pyrrolidinone framework, suggesting divergent biological targets .
b) Fipronil and Ethiprole ()
  • Examples: 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile
  • Key Differences :
    • Pyrazole core with sulfinyl/sulfonyl groups.
    • Chloro and trifluoromethyl substituents enhance pesticidal activity.
  • Implications :
    • Methylsulfonyl in the target compound may confer similar metabolic stability but with reduced toxicity due to the absence of chlorine .

Indazole Derivatives ()

a) 1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile
  • Key Differences :
    • Hydroxyl group at the 3-position of the fluorophenyl ring vs. fluorine at the indazole 4-position in the target compound.

Research Findings and Implications

  • Methylsulfonyl vs.
  • Indazole vs.
  • Fluorine Positioning : Fluorine at the indazole 4-position (target compound) avoids metabolic hydroxylation seen in 3-hydroxyphenyl analogs (), improving stability .

生物活性

The compound 1-(4-fluoro-1H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazino]carbonyl}-2-pyrrolidinone is a novel indazole derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C17H19FN4O2S\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes an indazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom and a methylsulfonyl group contributes to its unique properties.

  • CB1 Receptor Activity : The compound exhibits significant binding affinity for the cannabinoid CB1 receptor, which plays a crucial role in various physiological processes including pain modulation and appetite regulation. Studies indicate that compounds with similar structures can act as agonists or antagonists at these receptors, suggesting potential applications in treating conditions such as chronic pain and obesity .
  • JNK Inhibition : Research has shown that related indazole compounds can inhibit c-Jun N-terminal kinase (JNK), a key player in inflammatory responses and cellular stress pathways. This inhibition may lead to reduced inflammation and improved outcomes in various diseases .

Pharmacological Effects

The biological activity of the compound has been evaluated in several preclinical studies:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound can significantly reduce pro-inflammatory cytokine production in macrophages, indicating its potential use as an anti-inflammatory agent .
  • Analgesic Properties : Animal models have shown that administration of this compound leads to a notable reduction in pain responses, suggesting its efficacy in pain management .

Case Studies

  • Chronic Pain Management : A study involving chronic pain models indicated that the compound effectively alleviated pain symptoms comparable to established analgesics. The mechanism was linked to its action on CB1 receptors .
  • Inflammatory Disorders : In models of rheumatoid arthritis, treatment with the compound resulted in decreased swelling and joint damage, highlighting its therapeutic potential in autoimmune conditions .

Data Summary

The following table summarizes key findings from various studies on the biological activity of the compound:

Study TypeFindingsReference
In vitro cytokine assayReduced TNF-alpha and IL-6 levels
Animal pain modelSignificant analgesic effect observed
Rheumatoid arthritisDecreased joint inflammation and damage

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。